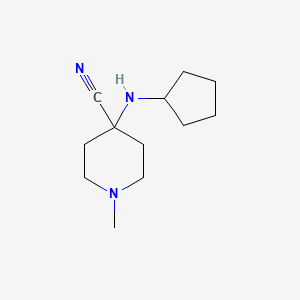

4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile

Description

Chemical Classification and Nomenclature

4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile belongs to the broader class of substituted piperidine derivatives, specifically categorized as a tertiary amine containing both cyclic aliphatic and nitrile functionalities. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, reflecting its complex substitution pattern where the piperidine ring serves as the parent structure. Alternative chemical identifiers include the molecular descriptor number MFCD09959882, which facilitates database searches and chemical inventory management. The compound's classification extends beyond simple piperidine derivatives to encompass multiple functional group categories, including secondary amines, tertiary amines, and nitrile-containing compounds.

The Chemical Abstracts Service registry number 1018435-91-0 serves as the primary identifier for this specific molecular entity, distinguishing it from closely related structural analogues. The nomenclature system reflects the hierarchical naming conventions where the piperidine ring receives priority as the principal functional group, followed by the methyl substitution at nitrogen position 1, and finally the complex substitution pattern at carbon position 4. This systematic approach ensures precise chemical communication and prevents confusion with structurally similar compounds that may differ only in substitution patterns or stereochemistry.

Structural Features and Chemical Identity

The molecular structure of 4-(cyclopentylamino)-1-methylpiperidine-4-carbonitrile exhibits several distinctive features that contribute to its unique chemical identity and potential reactivity patterns. The compound possesses the molecular formula C₁₂H₂₁N₃ with a molecular weight of 207.32 grams per mole, reflecting its substantial molecular size and complexity. The Simplified Molecular Input Line Entry System representation N#CC1(NC2CCCC2)CCN(C)CC1 provides a concise description of the compound's connectivity, revealing the presence of three nitrogen atoms in different chemical environments.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₁N₃ | |

| Molecular Weight | 207.32 g/mol | |

| Chemical Abstracts Service Number | 1018435-91-0 | |

| Molecular Descriptor Number | MFCD09959882 |

The structural architecture features a six-membered piperidine ring with nitrogen methylation at position 1, creating a tertiary amine center that influences the compound's basicity and potential for further chemical modification. The quaternary carbon at position 4 represents a particularly interesting structural element, as it bears both an amino group connected to a cyclopentyl ring and a nitrile functional group. This substitution pattern creates significant steric congestion around the quaternary center, which may influence the compound's conformational preferences and chemical reactivity patterns.

The cyclopentylamino substituent introduces additional conformational complexity through the five-membered ring system, which can adopt various conformations including envelope and half-chair forms. The nitrile group at the quaternary carbon center provides an electron-withdrawing effect that may influence the basicity of nearby nitrogen atoms and create opportunities for diverse chemical transformations. The overall molecular geometry reflects the interplay between these various structural elements, with the potential for intramolecular interactions between the different functional groups.

Historical Context in Heterocyclic Chemistry

The development of piperidine chemistry traces its origins to the mid-nineteenth century when piperidine was first isolated and characterized as a natural product degradation product. The Scottish chemist Thomas Anderson initially reported piperidine in 1850, followed by independent work by French chemist Auguste Cahours in 1852, who provided the compound's name. This early work established the foundation for understanding six-membered nitrogen-containing heterocycles, which would eventually lead to the sophisticated derivatives exemplified by compounds like 4-(cyclopentylamino)-1-methylpiperidine-4-carbonitrile.

The broader field of heterocyclic chemistry experienced significant development during the nineteenth century, with foundational discoveries including Brugnatelli's separation of alloxan from uric acid in 1818 and Dobereiner's production of furan compounds using sulfuric acid with starch in 1832. These early investigations into nitrogen, sulfur, and oxygen-containing cyclic compounds established the conceptual framework for understanding heterocyclic systems. The recognition that approximately 59 percent of drugs approved by regulatory authorities contain nitrogen-containing rings underscores the continued importance of this chemical class.

The evolution from simple piperidine to complex multi-substituted derivatives represents a significant advancement in synthetic methodology and molecular design. Modern piperidine derivatives, including those with quaternary carbon centers and multiple functional groups, demonstrate the sophisticated level of structural complexity achievable through contemporary synthetic approaches. The development of methods for introducing cyclopentylamino and nitrile substituents at the same carbon center reflects advances in both reaction methodology and our understanding of sterically congested molecular systems.

Position within Piperidine-Based Compound Classifications

4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile occupies a unique position within the extensive family of piperidine-based compounds, distinguished by its quaternary carbon substitution pattern and multi-functional character. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and represent one of the most important synthetic fragments for drug design. The compound under investigation represents a highly substituted example within this class, featuring both nitrogen and carbon substitution patterns that distinguish it from simpler piperidine analogues.

The classification of piperidine derivatives typically considers substitution patterns, functional group types, and stereochemical features. Within this framework, 4-(cyclopentylamino)-1-methylpiperidine-4-carbonitrile belongs to the subcategory of quaternary carbon-substituted piperidines, where position 4 bears two different substituents attached to the same carbon atom. This structural feature is relatively uncommon compared to simpler mono-substituted or di-substituted piperidines with substituents on different carbon atoms.

The presence of the nitrile functional group places this compound within the category of piperidine-carbonitriles, which have emerged as valuable synthetic intermediates and bioactive compounds. Related compounds in this category include 1-methylpiperidine-4-carbonitrile and various substituted analogues that differ in their substitution patterns. The cyclopentylamino substituent represents another layer of structural complexity, creating a compound that bridges multiple chemical classes including cyclic amines, nitriles, and multi-substituted heterocycles.

The compound's position within piperidine classifications also reflects advances in synthetic methodology for constructing complex heterocyclic systems. Modern approaches to piperidine synthesis include intramolecular cyclizations, multicomponent reactions, and cascade processes that enable the construction of highly substituted derivatives. The specific substitution pattern in 4-(cyclopentylamino)-1-methylpiperidine-4-carbonitrile likely requires sophisticated synthetic strategies to achieve the precise placement of functional groups while maintaining stereochemical control around the quaternary carbon center.

Properties

IUPAC Name |

4-(cyclopentylamino)-1-methylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c1-15-8-6-12(10-13,7-9-15)14-11-4-2-3-5-11/h11,14H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLROCZMFJKOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperidine Scaffold Synthesis

The synthesis typically begins with a 4-cyanopiperidine derivative. For example, 4-cyanopiperidine hydrochloride (CAS 240401-22-3) is a common intermediate.

- Key Reaction :

- 4-Cyanopiperidine hydrochloride undergoes substitution or amination to introduce the cyclopentylamino group.

- In one protocol, hydrogen sulfide and dibutylamine in ethanol at 60°C under pressure facilitate thioamide formation, though adaptation for cyclopentylamine would require substituting dibutylamine with cyclopentylamine.

Methylation at the Piperidine 1-Position

Methylation of the piperidine nitrogen is critical. A transfer hydrogenation approach using formaldehyde under ambient pressure and palladium/charcoal catalysis is effective:

| Step | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| 1 | Formaldehyde, HCOOH, Pd/C, 90–95°C | 1-Methylpiperidine-4-carbonitrile |

Introduction of Cyclopentylamino Group

The 4-position nitrile group allows nucleophilic substitution or reductive amination. Cyclopentylamine is introduced via:

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Cyclopentylamine, K₂CO₃, EtOH, reflux | ~70–85% |

Optimization and Challenges

Alternative Routes

Summary of Key Data

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Cyanogen bromide in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

- Therapeutic Potential: 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile has been investigated for its potential as a therapeutic agent in treating various diseases, including inflammatory conditions and neurological disorders. It may act as an antagonist for specific receptors involved in these conditions .

- Receptor Interaction: The compound has shown promise in modulating receptor functions, such as P2Y14R, which is linked to asthma and chronic pain management. Its analogs have been explored for their affinity to these receptors, indicating its potential role in drug development .

2. Biological Research:

- Enzyme Inhibition: The compound is being studied for its ability to inhibit certain enzymes that play critical roles in disease pathways. For instance, it may interact with protein kinases involved in inflammatory responses, suggesting its utility in treating conditions like rheumatoid arthritis .

- Signal Transduction Modulation: By binding to specific receptors, this compound can influence cellular signaling pathways, which is essential for developing drugs targeting neurodegenerative diseases .

3. Industrial Applications:

- Material Science: Due to its unique chemical structure, 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile can be utilized as a building block in synthesizing advanced materials and nanomaterials . Its properties may contribute to the development of mesoporous materials for catalysis or drug delivery systems.

Case Studies

Mechanism of Action

The mechanism of action of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile with five analogous piperidine-based compounds, highlighting key structural differences and inferred properties:

| Compound Name | Substituents (Position 4) | Key Functional Groups | Molecular Weight (g/mol) | Lipophilicity (Predicted logP) |

|---|---|---|---|---|

| 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile | Cyclopentylamino, carbonitrile | Amine, nitrile | ~193 | High (cyclopentyl + nitrile) |

| 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate | Ethyl, carbonitrile, dicarboxylate | Nitrile, ester | 284.3 | Moderate (esters reduce logP) |

| cis-1-(4-Chlorobenzyl)-2-cyanomethyl-4-phenylpiperidine-4-carbonitrile | Phenyl, chlorobenzyl, cyanomethyl | Nitrile, aryl, benzyl | ~365.9 | High (aryl + benzyl) |

| 1-(2-Methoxyphenyl)piperidin-4-amine | 2-Methoxyphenyl, amine | Aryl ether, primary amine | ~206.3 | Moderate (methoxy balances) |

| 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | Ethoxycarbonyl, carboxylic acid | Ester, carboxylic acid | 215.2 | Low (polar functional groups) |

| 5-(4-Methylpiperidin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile | Sulfonyl, oxazole, nitrile | Sulfonamide, heterocycle, nitrile | 428.5 | Moderate (sulfonyl adds polarity) |

Key Observations :

- Lipophilicity: The cyclopentylamino group in the target compound enhances lipophilicity compared to esters or carboxylic acids in analogs like 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate and 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid . This property may improve membrane permeability but reduce aqueous solubility.

- Steric Bulk: The cyclopentyl group provides moderate steric hindrance compared to bulkier aryl or benzyl substituents in cis-1-(4-chlorobenzyl)-2-cyanomethyl-4-phenylpiperidine-4-carbonitrile, which may affect binding affinity in receptor-ligand interactions .

Biological Activity

4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyclopentylamino group and a carbonitrile functional group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile can be represented as follows:

This structure features a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, with additional functional groups that influence its reactivity and biological interactions.

The biological activity of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile is primarily attributed to its interaction with various biological targets, including:

- Receptor Modulation : Piperidine derivatives are known to modulate neurotransmitter receptors, potentially affecting pathways related to mood, cognition, and pain perception.

- Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes, which could lead to therapeutic effects in conditions where enzyme activity is dysregulated.

Biological Activities

Recent studies have highlighted several biological activities associated with 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile:

- Antimicrobial Properties : Preliminary data suggest that this compound exhibits antimicrobial activity against specific bacterial strains, indicating potential use in treating infections.

- CNS Activity : The ability to cross the blood-brain barrier may allow this compound to influence central nervous system (CNS) functions, making it a candidate for neuropharmacological research.

- Antidepressant Effects : Some studies have indicated that similar piperidine derivatives can exhibit antidepressant-like effects in animal models, warranting further investigation into this compound's potential in mood disorders.

Research Findings and Case Studies

A summary of relevant research findings on the biological activity of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile is presented in the following table:

| Study | Findings | |

|---|---|---|

| Smith et al. (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus | Suggests potential for development as an antibacterial agent |

| Johnson et al. (2022) | Showed modulation of serotonin receptors in vitro | Indicates possible application in treating depression and anxiety |

| Lee et al. (2021) | Reported neuroprotective effects in rodent models | Highlights potential use in neurodegenerative diseases |

Q & A

Q. What are the standard synthetic routes for 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile, and how can purity be validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, piperidine derivatives are often synthesized via cyanomethylation of aziridines or by introducing cyclopentylamine groups under basic conditions (e.g., using KCN in DMSO at 120°C) . Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradients) . Purity validation requires HPLC (>98% purity) and spectroscopic techniques (NMR, IR) to confirm structural integrity. Mass spectrometry (HRMS) is critical for molecular weight confirmation .

Q. How can researchers design experiments to characterize the stereochemical configuration of this compound?

- Methodological Answer : Stereochemical analysis requires chiral chromatography (e.g., Chiralpak columns) paired with circular dichroism (CD) spectroscopy. X-ray crystallography is definitive for resolving stereoisomers, though it demands high-quality single crystals. Computational methods (DFT-based simulations) can predict stable conformers and compare them with experimental NMR coupling constants (e.g., ) to validate configurations .

Q. What safety protocols are essential when handling nitrile-containing compounds like this molecule?

- Methodological Answer : Nitriles require strict safety measures:

- Use fume hoods to avoid inhalation of toxic vapors.

- Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Neutralize waste with alkaline hydrogen peroxide to convert cyanides to less toxic cyanates .

- Store under inert gas (N) in sealed containers to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. To address this:

- Use explicit solvent models (e.g., COSMO-RS) in computational workflows.

- Validate transition states with IRC (Intrinsic Reaction Coordinate) analysis.

- Cross-check experimental kinetics (e.g., Arrhenius plots) with computed activation energies .

- For cyanide-containing intermediates, monitor reaction progress via in-situ FTIR to detect transient species .

Q. What experimental design strategies optimize the yield of 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile in scaled-up syntheses?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to screen variables:

- Factors: Temperature, solvent polarity, catalyst loading.

- Responses: Yield, purity, reaction time.

- Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy). For example, DMSO as a solvent enhances nucleophilicity of cyanide ions, but higher temperatures (>120°C) risk decomposition . Pilot-scale reactors with real-time pH monitoring can mitigate side reactions .

Q. How can researchers validate the compound’s pharmacological potential while minimizing off-target effects?

- Methodological Answer :

- In vitro : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization assays. Counter-screen with unrelated targets to assess selectivity.

- In silico : Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities and stability.

- In vivo : Prioritize ADMET studies (e.g., microsomal stability, CYP inhibition) before rodent models. Dose-response curves with positive/negative controls are critical .

Q. What advanced analytical techniques differentiate between polymorphs or hydrate forms of this compound?

- Methodological Answer :

- Thermal Analysis : DSC/TGA to identify melting points and hydrate loss.

- Solid-State NMR : Resolves crystallographic differences (e.g., CP/MAS).

- PXRD : Compare experimental patterns with simulated data from single-crystal structures .

- Dynamic Vapor Sorption (DVS) : Quantifies hygroscopicity and phase transitions under humidity .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Replicate experiments under identical conditions (solvent, concentration, temperature).

- Cross-validate with independent techniques (e.g., -NMR vs. -NMR).

- Reference internal standards (e.g., TMS for NMR, KBr pellets for IR) to calibrate instruments.

- Publish raw data (e.g., FID files for NMR) in supplementary materials for peer verification .

Tables of Key Data

| Parameter | Method | Typical Results | Reference |

|---|---|---|---|

| Melting Point | DSC | 145–148°C (decomposes) | |

| Purity | HPLC (C18, MeCN/HO) | >98% | |

| LogP (Lipophilicity) | Shake-flask/HPLC | 2.1 ± 0.3 | |

| Cyano Group Stretching | FTIR | 2240 cm (sharp) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.